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For Researchers, Scientists, and Drug Development Professionals

Abstract
Bibx 1382 dihydrochloride, also known as Falnidamol, is a potent and highly selective

inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This document

provides an in-depth technical overview of its target specificity, compiling available quantitative

data, outlining relevant experimental methodologies, and visualizing key cellular and

experimental pathways. The information presented is intended to support researchers and

professionals in drug development and cellular biology in understanding the molecular

interactions and therapeutic potential of Bibx 1382.

Core Target and Potency
Bibx 1382 is a pyrimido-pyrimidine derivative that specifically targets the intracellular tyrosine

kinase domain of EGFR.[1] By inhibiting this domain, it effectively blocks the aberrant

enzymatic activity associated with overexpressed or constitutively activated EGFR, a common

driver in various solid tumors.

Quantitative Inhibition Data
The inhibitory activity of Bibx 1382 has been quantified against its primary target, EGFR, and

other related kinases. The available data demonstrates a high degree of selectivity for EGFR.
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Target Kinase IC50 Value Fold Selectivity (vs. EGFR)

EGFR 3 nM 1

ErbB2 (HER2) 3.4 µM >1000

Other related tyrosine kinases >10 µM >3300

Table 1: In vitro inhibitory potency of Bibx 1382 dihydrochloride against key receptor tyrosine

kinases.

Off-Target Profile
While highly selective for EGFR, Bibx 1382 has been reported to interact with other cellular

proteins. A notable off-target activity is its interaction with the ATP-binding cassette sub-family B

member 1 (ABCB1) transporter, also known as P-glycoprotein. Bibx 1382 has been shown to

inhibit the ATPase activity of ABCB1, which may have implications for its use in combination

with other chemotherapeutic agents that are substrates of this transporter.

Signaling Pathway Inhibition
Bibx 1382 exerts its cellular effects by inhibiting the EGFR signaling cascade. Upon binding of

a ligand, such as EGF, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating

a cascade of downstream signaling events that regulate cell proliferation, survival, and

differentiation. Bibx 1382 blocks this initial autophosphorylation step, thereby inhibiting all

subsequent downstream signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b606107?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/12008195/
https://pubmed.ncbi.nlm.nih.gov/12008195/
https://pubmed.ncbi.nlm.nih.gov/12008195/
https://www.benchchem.com/product/b606107#bibx-1382-dihydrochloride-target-specificity
https://www.benchchem.com/product/b606107#bibx-1382-dihydrochloride-target-specificity
https://www.benchchem.com/product/b606107#bibx-1382-dihydrochloride-target-specificity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606107?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

